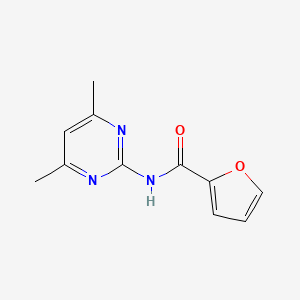![molecular formula C6H9N7 B14143945 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine CAS No. 89059-61-0](/img/structure/B14143945.png)
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of tetrazolopyridazines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridazine ring, with hydrazinyl and methyl substituents
Preparation Methods
The synthesis of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This process can be carried out under controlled conditions to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this synthetic route with appropriate safety measures to handle the potentially explosive intermediates .
Chemical Reactions Analysis
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine or sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine involves its interaction with molecular targets through its hydrazinyl and tetrazole groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: This compound is also a tetrazolopyridazine derivative but with an azido group instead of a hydrazinyl group.
6-Hydroxytetrazolo[1,5-b]pyridazine: This compound has a hydroxyl group and is used as an intermediate in various synthetic pathways.
Properties
CAS No. |
89059-61-0 |
|---|---|
Molecular Formula |
C6H9N7 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(7,8-dimethyltetrazolo[1,5-b]pyridazin-6-yl)hydrazine |
InChI |
InChI=1S/C6H9N7/c1-3-4(2)6-9-11-12-13(6)10-5(3)8-7/h7H2,1-2H3,(H,8,10) |
InChI Key |
MKKIJLDELKZJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NN=NN2N=C1NN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)

![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)

![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B14143933.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)


